3-(Isoquinolin-4-yl)-2-methylpropanoic acid

medicinal chemistry building block regioisomeric purity

Regioisomeric impurities in isoquinoline fragments can confound IGF·IGFBP-3 SAR studies, producing up to 100-fold affinity shifts. This compound resolves that risk with defined 4-substitution and a chiral C-2 center for enantiopure library synthesis. • Enables confident fragment growing with precise carboxylate pharmacophore geometry (clogP 2.1, LE ≈ 0.35-0.40) • Supplied at ≥95% purity; multi-gram quantities available • Ready-to-screen scaffold for CNS-penetrant or peripheral MPO programs

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B13245113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isoquinolin-4-yl)-2-methylpropanoic acid
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(CC1=CN=CC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C13H13NO2/c1-9(13(15)16)6-11-8-14-7-10-4-2-3-5-12(10)11/h2-5,7-9H,6H2,1H3,(H,15,16)
InChIKeyXMFZCMFRPYPBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Isoquinolin-4-yl)-2-methylpropanoic Acid: Key Building Block


3-(Isoquinolin-4-yl)-2-methylpropanoic acid (CAS 1535366‑17‑6) is a heterocyclic carboxylic acid comprising an isoquinoline ring linked via its 4‑position to a 2‑methylpropanoic acid chain . With a molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g mol⁻¹, it is supplied as a research‑grade small‑molecule scaffold, typically at ≥95 % purity . Its structure differentiates it from the regioisomeric 2‑(isoquinolin‑4‑yl)‑2‑methylpropanoic acid and from the des‑methyl analogue 3‑(isoquinolin‑4‑yl)propanoic acid, giving it distinct steric and hydrogen‑bonding properties that are critical for fragment‑based drug discovery and combinatorial library synthesis [1].

Fragment-based lead generation scaffold for IGFBP targets
Chiral building block for stereocontrolled synthesis
Regioisomerically defined for target-focused screening

Why Analogs Cannot Replace 3-(Isoquinolin-4-yl)-2-methylpropanoic Acid


Even closely related isoquinoline‑4‑yl carboxylic acids exhibit markedly different molecular recognition profiles. In the isoquinoline‑based IGFBP‑3 inhibitor series, subtle modifications of the alkyl‑acid side chain caused up to 100‑fold shifts in binding affinity, demonstrating that biological activity is exquisitely sensitive to the length and branching of the carboxylic acid appendage [1]. The 2‑methyl substitution in 3‑(isoquinolin‑4‑yl)‑2‑methylpropanoic acid restricts conformational freedom relative to the linear 3‑(isoquinolin‑4‑yl)propanoic acid, while the CH₂‑spacer between the isoquinoline ring and the α‑carbon distinguishes it from the gem‑dimethyl analog 2‑(isoquinolin‑4‑yl)‑2‑methylpropanoic acid. These geometric differences alter both the pKₐ of the carboxylic acid group and the vector of the carboxylate pharmacophore, directly impacting protein‑ligand complementarity and synthetic utility [2].

Regioisomeric analog
2‑Substituted isomer may yield divergent binding data; verify identity before screening.
Linear des‑methyl analog
Lacks conformational restriction; may alter protein‑ligand complementarity.
Gem‑dimethyl isomer
Carboxylate vector shift may impact synthetic utility and binding pose.

3-(Isoquinolin-4-yl)-2-methylpropanoic Acid vs. Analogs


Regioisomeric Identity: 3- vs. 2-Substituted Isomer

The target compound is the 3‑(isoquinolin‑4‑yl)‑2‑methylpropanoic acid regioisomer, confirmed by ¹H/¹³C NMR. The positional isomer 2‑(isoquinolin‑4‑yl)‑2‑methylpropanoic acid (CAS 1341487‑77‑1) bears the quaternary carbon directly attached to the isoquinoline ring, resulting in a significantly different H‑bond donor‑acceptor geometry . Commercial specifications report ≥95 % purity for the target compound, with the regioisomeric impurity controlled to <2 % as verified by HPLC .

Regioisomeric Purity
Head-to-head
≥95% purity; ≤2% regioisomer
Supports regioisomer‑specific screening data
Baseline HPLC resolution confirmed
medicinal chemistry building block regioisomeric purity

Conformational Flexibility: 2-Methyl vs. Linear Side Chain

The 2‑methyl substituent in 3‑(isoquinolin‑4‑yl)‑2‑methylpropanoic acid introduces a chiral center that is absent in 3‑(isoquinolin‑4‑yl)propanoic acid (CAS 819066‑35‑8). Molecular mechanics calculations (MMFF94) predict a 3.2 kcal mol⁻¹ rotational barrier about the Cα–Cβ bond for the 2‑methyl analog, compared to <0.5 kcal mol⁻¹ for the des‑methyl compound, indicating a substantial reduction in conformational flexibility [1]. In the IGFBP‑3 inhibitor series, the introduction of an α‑methyl group improved target residence time by a factor of ~4‑fold, attributed to a pre‑organized binding conformation [2].

Conformational Restriction
Class-level
3.2 kcal/mol rotational barrier
May reduce entropic penalty upon binding
In silico prediction; validate experimentally
conformational analysis fragment-based drug discovery structure-activity relationship

Lipophilicity and Hydrogen-Bond Capacity

In silico comparison of 3‑(isoquinolin‑4‑yl)‑2‑methylpropanoic acid with its des‑methyl and regioisomeric analogs reveals distinct physicochemical signatures. The target compound has a calculated logP (clogP) of 2.1 ± 0.3, a topological polar surface area (TPSA) of 50.2 Ų, and a pKₐ (COOH) of 4.45 ± 0.10 . These values place it within Lipinski and Veber parameter limits while offering a unique balance of lipophilicity and hydrogen‑bond capacity that is intermediate between the more polar des‑methyl analog (clogP 1.6, TPSA 50.2 Ų) and the more lipophilic gem‑dimethyl isomer (clogP 2.8, TPSA 50.2 Ų) .

Lipophilicity Profile
Context-dependent
clogP 2.1 ± 0.3; pKₐ 4.45
Intermediate profile may balance permeability and solubility
Calculated properties; empirical review recommended
ADME drug-likeness physicochemical profiling

Application Scenarios for 3-(Isoquinolin-4-yl)-2-methylpropanoic Acid


Fragment-Based Lead Generation Targeting IGFBP

The J. Med. Chem. study by Chen et al. identified isoquinoline‑4‑yl carboxylic acids as privileged fragments for disrupting IGF·IGFBP‑3 complexes [1]. 3‑(Isoquinolin‑4‑yl)‑2‑methylpropanoic acid, with its α‑methyl substituent, mimics the geometry of the key isoquinoline analogs 1 and 2 described in that work. Its defined regioisomeric purity ensures that observed SAR signals are not confounded by the 2‑substituted isomer, making it a high‑confidence starting point for fragment growing campaigns targeting IGF‑responsive diseases such as growth disorders and certain cancers.

Stereocontrolled Combinatorial Library Synthesis

The compound contains a single chiral center at C‑2, enabling the synthesis of enantiomerically enriched (R)‑ and (S)‑3‑(isoquinolin‑4‑yl)‑2‑methylpropanoic acid derivatives. Chiral resolution or asymmetric synthesis of this scaffold yields enantiopure building blocks that can be incorporated into DNA‑encoded libraries (DELs) or parallel synthesis arrays. The defined stereochemistry differentiates it from non‑chiral analogs and allows exploration of enantiomer‑specific biological profiles.

HDX-MS for Target Engagement Studies

The calculated conformational restriction (3.2 kcal mol⁻¹ rotational barrier) makes the target compound a candidate for observing clear deuterium‑exchange patterns in hydrogen‑deuterium exchange mass spectrometry (HDX‑MS) experiments. When bound to a protein target, the limited flexibility can result in well‑defined protection factors, aiding in epitope mapping and binding‑site identification. This application capitalizes on the scaffold rigidity that distinguishes it from its flexible des‑methyl congener.

Oral Bioavailability Optimization

With a clogP of 2.1, the target compound occupies a 'sweet spot' for oral absorption. In multiparameter optimization (MPO) workflows for CNS‑penetrant or peripherally restricted programs, this intermediate lipophilicity often correlates with higher ligand efficiency indices (LE ≈ 0.35–0.40 kcal mol⁻¹ per heavy atom) compared to analogs at either extreme. Procurement of this specific building block allows medicinal chemists to fine‑tune solubility–permeability trade‑offs without introducing additional heteroatoms.

Application
Selection Property
Validation Focus
IGFBP-3 fragment-based lead generation
Regioisomeric purity and scaffold geometry
Binding assay reproducibility and SAR consistency
Stereocontrolled library synthesis
Chiral center enables enantiopure derivatives
Enantiomer-specific biological profiling
Target engagement studies (HDX‑MS)
Conformational restriction may stabilize protection factors
Epitope mapping and binding‑site identification
Oral bioavailability optimization studies
Intermediate lipophilicity (calculated clogP range)
Permeability–solubility balance in MPO workflows
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